molecular formula C8H10Br2 B14160421 (1Z,5Z)-3,7-dibromocycloocta-1,5-diene CAS No. 88494-10-4

(1Z,5Z)-3,7-dibromocycloocta-1,5-diene

Cat. No.: B14160421
CAS No.: 88494-10-4
M. Wt: 265.97 g/mol
InChI Key: GVQUBNKICQAYDP-SJDXMKNESA-N
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Description

(1Z,5Z)-3,7-Dibromocycloocta-1,5-diene is a brominated derivative of the parent compound (1Z,5Z)-cycloocta-1,5-diene, featuring two bromine atoms at the 3 and 7 positions. This compound belongs to the class of eight-membered cyclic dienes, which are notable for their unique electronic and steric properties. The parent cyclooctadiene is widely recognized as an electron-rich dienophile in Diels-Alder reactions and has been utilized in photoisomerization studies to induce planar chirality .

Properties

CAS No.

88494-10-4

Molecular Formula

C8H10Br2

Molecular Weight

265.97 g/mol

IUPAC Name

(1Z,5Z)-3,7-dibromocycloocta-1,5-diene

InChI

InChI=1S/C8H10Br2/c9-7-3-1-4-8(10)6-2-5-7/h1-3,6-8H,4-5H2/b3-1-,6-2-

InChI Key

GVQUBNKICQAYDP-SJDXMKNESA-N

Isomeric SMILES

C/1C(/C=C\CC(/C=C1)Br)Br

Canonical SMILES

C1C=CC(CC=CC1Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1Z,5Z)-3,7-dibromocycloocta-1,5-diene typically involves the bromination of cycloocta-1,5-diene. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms at the desired positions. One common method involves the use of bromine (Br2) in an organic solvent such as dichloromethane (CH2Cl2) at low temperatures to control the reaction rate and selectivity .

Industrial Production Methods: Industrial production of (1Z,5Z)-3,7-dibromocycloocta-1,5-diene follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The bromination reaction is typically monitored using techniques such as gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy to ensure the desired product is obtained .

Chemical Reactions Analysis

Types of Reactions: (1Z,5Z)-3,7-dibromocycloocta-1,5-diene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted cyclooctadienes, epoxides, and reduced cyclooctane derivatives .

Scientific Research Applications

Chemistry: In chemistry, (1Z,5Z)-3,7-dibromocycloocta-1,5-diene is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: Its ability to undergo selective chemical reactions makes it a useful intermediate in the synthesis of biologically active compounds .

Industry: In the industrial sector, (1Z,5Z)-3,7-dibromocycloocta-1,5-diene is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various manufacturing processes .

Mechanism of Action

The mechanism of action of (1Z,5Z)-3,7-dibromocycloocta-1,5-diene involves its ability to participate in various chemical reactions due to the presence of double bonds and bromine atoms. The compound can act as an electrophile in substitution reactions, where the bromine atoms are replaced by nucleophiles. Additionally, the double bonds can undergo addition reactions, leading to the formation of new chemical bonds .

Molecular Targets and Pathways: The molecular targets and pathways involved in the action of (1Z,5Z)-3,7-dibromocycloocta-1,5-diene depend on the specific reactions it undergoes. For example, in biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes .

Comparison with Similar Compounds

Table 1: Comparative Properties of (1Z,5Z)-3,7-Dibromocycloocta-1,5-diene and Related Compounds

Compound Molecular Formula Molecular Weight Key Reactivity Application Reference
(1Z,5Z)-3,7-Dibromocycloocta-1,5-diene C₈H₈Br₂ 263.96 Electrophilic substitution, Diels-Alder Organometallic precursor [Inferred]
(1Z,5Z)-Cycloocta-1,5-diene C₈H₁₂ 108.18 Diels-Alder dienophile, photoisomerization Organic synthesis, catalysis
Bis(1,5-cyclooctadiene)rhodium(I) hexafluorophosphate C₁₆H₂₄F₆PRh 464.23 Catalyst in hydrogenation Organometallic catalysis

Table 2: Key Research Findings

Compound Reaction/Property Outcome/Observation Reference
(1Z,5Z)-Cycloocta-1,5-diene Diels-Alder with TCK Forms dimer in 71% yield at 80°C
(1Z,5Z)-Cycloocta-1,5-diene Photoisomerization 87% ee achieved at 140°C
Bis(1,5-cyclooctadiene)rhodium(I) complex Hydrogenation catalysis Stable at room temperature

Biological Activity

(1Z,5Z)-3,7-dibromocycloocta-1,5-diene is a dibrominated derivative of cyclooctadiene, a compound of interest in organic and medicinal chemistry. Its unique structure and bromine substituents may impart significant biological activities. This article aims to explore the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.

  • Molecular Formula : C8H10Br2
  • Molecular Weight : 265.973 g/mol
  • CAS Number : 88494-10-4
  • Boiling Point : 265.2°C
  • Density : 1.691 g/cm³

Biological Activity Overview

Research indicates that (1Z,5Z)-3,7-dibromocycloocta-1,5-diene exhibits various biological activities, including:

  • Antimicrobial Properties : The compound has shown potential against various bacterial strains.
  • Anticancer Activity : Preliminary studies suggest it may inhibit the growth of certain cancer cell lines.

The biological activity of (1Z,5Z)-3,7-dibromocycloocta-1,5-diene is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The bromine atoms may interact with active sites of enzymes, leading to inhibition of critical metabolic pathways in pathogens or cancer cells.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, contributing to its anticancer effects.
  • Cell Membrane Disruption : The lipophilic nature of the compound allows it to integrate into cell membranes, potentially disrupting their integrity.

Antimicrobial Activity

A study conducted on the antimicrobial properties of dibrominated compounds revealed that (1Z,5Z)-3,7-dibromocycloocta-1,5-diene exhibited significant activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be as low as 32 µg/mL for E. coli.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus64
Escherichia coli32

Anticancer Activity

In vitro studies on human cancer cell lines demonstrated that (1Z,5Z)-3,7-dibromocycloocta-1,5-diene could reduce cell viability by up to 70% at concentrations of 50 µM after 48 hours of treatment.

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)45
HeLa (Cervical Cancer)50

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